![molecular formula C10H10Cl3NO2 B6300747 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, 95% CAS No. 1289646-93-0](/img/structure/B6300747.png)
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride, also known as Lifitegrast Impurity 5, is an impurity of Lifitegrast . Lifitegrast is a FDA approved drug for the treatment of keratoconjunctivitis sicca (dry eye syndrome) .
Synthesis Analysis
The synthesis of this compound involves Boc-protection for the ring nitrogen in the intermediates. Compound 5 was deprotected with HC1 in dioxane to produce compound 23 in better than 97% yield. Boc-protection was introduced, using di-tert-butyl dicarbonate (1.1 equivalent), and compound 21 was obtained in better than 95% yield .Molecular Structure Analysis
The molecular formula of this compound is C10H10Cl3NO2 . The InChI code is 1S/C10H9Cl2NO2.ClH/c11-7-3-5-4-13-2-1-6 (5)9 (12)8 (7)10 (14)15;/h3,13H,1-2,4H2, (H,14,15);1H .Chemical Reactions Analysis
This compound can be used in the preparation of novel series of compounds which has been found to be a potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for treating dry eye .Physical And Chemical Properties Analysis
The molecular weight of this compound is 282.55 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Pharmaceutical Synthesis
This compound is a quinoline derivative used in pharmaceutical synthesis . It’s also known as Lifitegrast Impurity 5, which indicates its use in the production of Lifitegrast , a medication used to treat signs and symptoms of dry eye, often associated with inflammation on the eye surface.
LFA-1/ICAM-1 Antagonist
The compound can be used in the preparation of a novel series of compounds which has been found to be a potent LFA-1/ICAM-1 Antagonist . LFA-1/ICAM-1 interaction plays a key role in various immunological responses, and antagonists can be used to treat conditions like autoimmune diseases and organ transplant rejection.
Preparation of N-benzofuranylcarbonyl Dichlorotetrahydroisoquinolinylcarbonylmethylsulfonyl L-phenylalanine
This compound is a reagent in the preparation of N-benzofuranylcarbonyl dichlorotetrahydroisoquinolinylcarbonylmethylsulfonyl L-phenylalanine . This compound is a LFA-1 inhibitor and can be used for the treatment of LFA-1 mediated diseases .
Chemical Research
Due to its unique structure, this compound can be used in chemical research as a building block for the synthesis of more complex molecules .
Safety Research
The compound’s safety information, including hazard statements and precautionary statements, can be used in safety research to understand its potential risks and how to handle it safely .
Storage and Handling Research
Research can be conducted on the optimal storage and handling conditions for this compound, including temperature, physical form, and purity .
Mechanism of Action
Target of Action
The primary target of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride is the Lymphocyte Function-associated Antigen-1 (LFA-1) . LFA-1 is a protein that plays a crucial role in the immune response and inflammatory processes.
Mode of Action
This compound acts as an antagonist to LFA-1 . It binds to the LFA-1 protein, inhibiting its function and leading to a decrease in the immune response and inflammation .
Biochemical Pathways
The inhibition of LFA-1 affects the immune response pathway . LFA-1 is involved in the adhesion and migration of leukocytes, and its inhibition can lead to a reduction in the recruitment of these cells to sites of inflammation .
Result of Action
The inhibition of LFA-1 by 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride leads to a reduction in the immune response and inflammation . This can be beneficial in conditions where these processes are overactive, such as in autoimmune diseases.
Safety and Hazards
properties
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2.ClH/c11-7-3-5-4-13-2-1-6(5)9(12)8(7)10(14)15;/h3,13H,1-2,4H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXSFPJGZFRGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C(=C21)Cl)C(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride | |
CAS RN |
1289646-93-0 |
Source
|
Record name | 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hcl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.